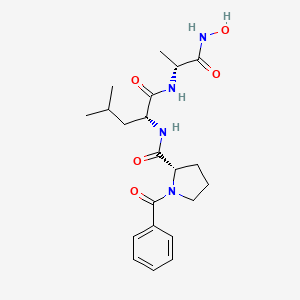
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoyl group, prolyl and leucyl residues, and a hydroxy-alaninamide moiety. This compound is of interest due to its potential biological activities and its role in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves several steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The synthetic route may include the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form active esters.
Coupling Reactions: The activated carboxyl groups are coupled with the protected amino groups to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
Analyse Des Réactions Chimiques
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can be compared with other similar compounds, such as:
Cyclo(L-Leucyl-L-Prolyl): This compound has a similar structure but lacks the benzoyl and hydroxy-alaninamide moieties. It is known for its antifungal properties.
Histrelin: A synthetic analog of gonadotropin-releasing hormone, histrelin has a different structure but shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
873198-16-4 |
|---|---|
Formule moléculaire |
C21H30N4O5 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(2S)-1-benzoyl-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N4O5/c1-13(2)12-16(19(27)22-14(3)18(26)24-30)23-20(28)17-10-7-11-25(17)21(29)15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17,30H,7,10-12H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)/t14-,16-,17+/m1/s1 |
Clé InChI |
IUQSFPAFKWUNDP-OIISXLGYSA-N |
SMILES isomérique |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


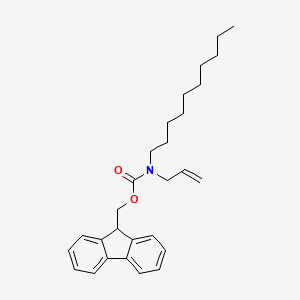

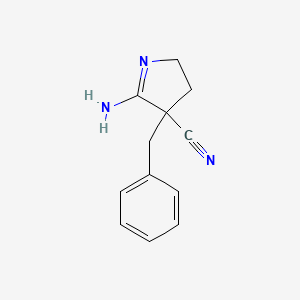
propanedinitrile](/img/structure/B12592023.png)
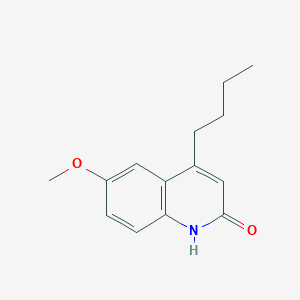
![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
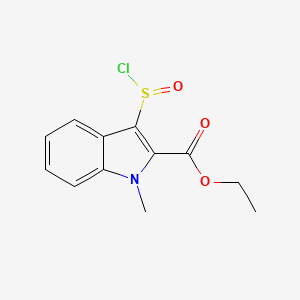
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)

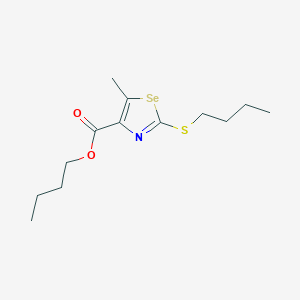
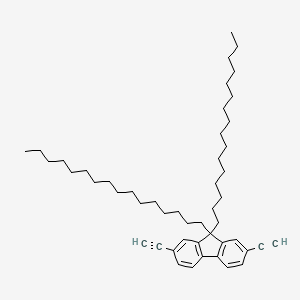
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
